molecular formula C15H17N7O2 B2834671 1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole CAS No. 2097927-17-6

1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole

Cat. No. B2834671
M. Wt: 327.348
InChI Key: CTMDRZWRCMOZOO-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole” is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic compound containing two carbon and three nitrogen atoms . This core is readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using computational chemistry tools . The structure is established based on spectral data and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The cyclisation of bis-triazolyl alkanes with various amino acids produces bis- [1, 2, 4-triazolo [3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . For example, the molecular weight of a similar compound, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is 150.1380 .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • This chemical compound is used in the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. Some of these compounds exhibited moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Synthesis of Novel Derivatives

  • The compound is involved in the synthesis of various novel azolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, and other pyridine, pyran, and pyrazole derivatives containing the antipyrine moiety. These derivatives are synthesized by reacting with appropriate nitrogen nucleophiles (Elmaati, 2002).

Antimicrobial Applications

  • Synthesis of various heterocyclic compounds, such as pyrazole, pyridine, and triazolo[1,5-α]pyrimidine derivatives, has been explored using this compound. Some of these derivatives showed potent antimicrobial activities against specific fungal species, surpassing even standard drugs like Amphotericin B (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).

Pharmaceutical Research

  • In pharmaceutical research, derivatives synthesized from this compound have been evaluated for their analgesic and anti-inflammatory properties. Some derivatives demonstrated significant effectiveness in these areas, offering potential for future drug development (Shaaban, Saleh, Mayhoub, Mansour, & Farag, 2008).

Green Chemistry Applications

  • The compound is utilized in green chemistry for the synthesis of pyrazolyl-triazolo[1,5-a]pyrimidines and other derivatives under solvent-free conditions. This approach emphasizes environmental friendliness and efficiency in chemical synthesis (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).

Novel Fused Heterocycles

  • The compound has been instrumental in the creation of novel fused heterocycles based on pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of this compound in synthesizing diverse chemical structures (Zaki, 1998).

Future Directions

The future directions in the research of such compounds could involve further exploration of their synthesis, characterization, and potential applications. Given their ability to bind with a variety of enzymes and receptors, they could be investigated for potential use in various therapeutic applications .

properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-9-5-13(22-15(18-9)16-8-17-22)24-11-6-21(7-11)14(23)12-4-10(2)19-20(12)3/h4-5,8,11H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMDRZWRCMOZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)OC3=CC(=NC4=NC=NN34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole

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